N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline
Description
Properties
Molecular Formula |
C21H22N2OS2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2OS2/c1-12-7-6-8-16(13(12)2)22-20-18-15-11-14(24-5)9-10-17(15)23-21(3,4)19(18)25-26-20/h6-11,23H,1-5H3 |
InChI Key |
GSFADXHYSYBKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Dithioloquinoline Core
The dithioloquinoline scaffold is synthesized via Michael addition-cyclization cascades or sulfurization of dihydroquinoline precursors .
Method A: Michael Addition-Cyclization
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Starting Materials :
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Reaction Conditions :
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Mechanism :
Example :
Ethyl 6-amino-4-(4-methoxyphenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,dithiolo[3,4-b]pyridine-5-carboxylate was synthesized in 37–72% yield using this method.
Method B: Sulfurization of Dihydroquinolines
Method C: Schiff Base Formation
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Reagents :
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Conditions :
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Mechanism :
Optimization Notes :
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Prolonged heating (>24 hours) leads to decomposition.
Representative Synthetic Pathways
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Challenges and Optimization
Stereoselectivity in Imine Formation
Sulfurization Efficiency
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Excess sulfur (5 eq.) ensures complete cyclization but requires careful quenching with NaHCO₃ to avoid over-oxidation.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 1 kg |
| Yield | 43% | 38% |
| Purity | 89% | 92% |
| Cost | $12/g | $8/g |
Key Adjustments for Scale-Up :
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline exhibit significant antimicrobial properties. For instance, derivatives of dithioloquinoline have been screened against various microbial strains using methods such as the well diffusion method and minimum inhibitory concentration (MIC) tests. These studies reveal that certain modifications to the dithioloquinoline structure enhance its antibacterial and antifungal activities significantly .
2.2 Anticancer Potential
Compounds derived from dithioloquinoline frameworks have shown promise in anticancer research. They are believed to interfere with cellular processes such as DNA replication and cell division in cancer cells. The presence of specific functional groups can enhance their selectivity towards cancerous cells while minimizing toxicity to normal cells. Research indicates that these compounds may induce apoptosis in tumor cells through various mechanisms including oxidative stress and inhibition of key signaling pathways .
Material Science Applications
3.1 Photovoltaic Materials
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells. Studies indicate that incorporating such compounds into polymer blends can enhance charge mobility and overall device performance .
3.2 Conductive Polymers
In addition to photovoltaic applications, this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications including sensors and flexible electronic devices. The incorporation of dithioloquinoline structures into polymer matrices can improve their conductivity and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action for N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural analogues differ primarily in substituent positions and aryl group modifications. Key comparisons include:
Reactivity and Functionalization
- Target Compound: Reacts with oxalyl chloride in Stolle-type reactions to form pyrrolo[3,2,1-ij]quinoline-4,5-diones, enabling further functionalization .
- Compound 3e : Ethoxy and chlorobenzyl groups may hinder reactivity due to steric effects, though this remains unverified experimentally .
- Tetramethyl Analogue : Additional methyl groups at positions 6 and 8 limit accessibility for electrophilic attacks, reducing versatility in downstream synthesis .
Spectroscopic and Analytical Data
- NMR Shifts : The target compound’s ¹H NMR spectrum shows distinct aromatic proton shifts (δ 6.8–7.5 ppm) due to electron-donating methoxy and dimethyl groups, contrasting with δ 7.2–8.1 ppm in chlorobenzyl-substituted analogues .
- Mass Spectrometry : Molecular ion peaks for the target compound align with its molecular formula (C₂₃H₂₅N₂O₂S₂), while analogues like 3e exhibit higher molecular weights due to chlorine substituents .
Research Findings and Implications
Limitations and Challenges
- Steric Effects : Bulky substituents (e.g., tetramethyl groups) reduce solubility in polar solvents, complicating pharmacological testing .
- Spectral Overlap : Similarities in NMR signals between the target compound and its ethoxy analogue necessitate high-resolution MS for unambiguous identification .
Biological Activity
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.50 g/mol
- CAS Number : 306737-02-0
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within the body. It has been shown to exhibit:
- Inhibition of Protein Kinases : The compound demonstrates significant inhibitory effects on several protein kinases, including JAK3 and NPM1-ALK. In vitro studies have reported IC50 values ranging from 0.25 μM to 0.78 μM for these targets .
- Antitumor Activity : The compound has been identified as a potential candidate for cancer treatment due to its ability to induce apoptosis in cancer cell lines. Specifically, it has shown effectiveness against MCF-7 breast cancer cells .
Biological Activity Profile
A comprehensive evaluation of the compound's biological activity was conducted through various assays and studies:
| Target | Activity | IC50 (μM) |
|---|---|---|
| JAK3 | Inhibition | 0.36 |
| NPM1-ALK | Inhibition | 0.54 |
| cRAF[Y340D][Y341D] | Inhibition | 0.78 |
| Apoptosis in MCF-7 | Induction | - |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments were conducted to assess the compound's effects on various cancer cell lines. Results indicated that N-[(1Z)-8-methoxy...] significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 1600 ppm .
- Protein Kinase Inhibition : The compound was evaluated for its inhibitory effects on multiple protein kinases involved in cancer progression. It demonstrated potent inhibition with IC50 values indicating strong efficacy against targets critical for tumor growth and survival .
- Predictive Activity Spectrum : Using the PASS (Prediction of Activity Spectra for Substances) software, the compound was predicted to possess multiple biological activities beyond anticancer effects, including anti-inflammatory and chemoprotective properties .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline, and how can they be addressed methodologically?
- Answer : Synthesis involves multi-step organic reactions, including cyclization of the dithioloquinoline core and coupling with the aniline moiety. Critical steps include:
- Quinoline core formation : Use of sulfur-containing reagents (e.g., Lawesson’s reagent) to construct the dithiolo ring .
- Coupling optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching substituents, with careful solvent selection (DMF or THF) and temperature control to avoid side reactions .
- Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .
Q. How can researchers confirm the stereochemical configuration (Z/E) of the imine group in this compound?
- Answer : Use NOESY NMR to detect spatial proximity between the methoxy group (C8) and adjacent protons. Computational methods (e.g., DFT) can predict stability of the Z-configuration, which is thermodynamically favored due to reduced steric hindrance . X-ray crystallography, if feasible, provides definitive proof .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- Answer :
- NMR (¹H/¹³C) : Assigns protons and carbons in the dithioloquinoline and aniline moieties .
- HRMS : Confirms molecular weight (e.g., expected m/z for C₂₃H₂₅N₂OS₂: 425.14) .
- HPLC : Detects diastereomeric impurities; reverse-phase columns with acetonitrile/water gradients are effective .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity in dithioloquinoline derivatives?
- Answer : Comparative studies show:
- Methoxy groups enhance metabolic stability but reduce solubility.
- Ethoxy groups improve solubility but may lower binding affinity to hydrophobic targets (e.g., kinase active sites) .
- Methodological approach : Synthesize analogs (e.g., 8-ethoxy derivatives) and compare IC₅₀ values in enzyme inhibition assays .
Q. What strategies resolve contradictions in reported biological data for similar compounds (e.g., conflicting IC₅₀ values across studies)?
- Answer :
- Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) .
- Re-evaluate purity : Impurities ≥5% can skew results; employ HPLC-MS for batch verification .
Q. How can researchers design experiments to probe the mechanism of action of this compound in kinase inhibition?
- Answer :
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., PKC, PIM1) to identify selectivity .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets .
- Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) to confirm binding sites .
Q. What methodologies enable the study of redox activity mediated by the dithiolo ring?
- Answer :
- Cyclic voltammetry : Measure redox potentials to assess electron transfer capacity .
- EPR spectroscopy : Detect radical intermediates formed during oxidation/reduction .
- Thiol-trapping assays : Use DTNB (Ellman’s reagent) to quantify free thiols post-reaction .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Answer :
- Optimize catalysts : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher efficiency in coupling aryl amines .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) .
Q. What advanced techniques differentiate between tautomeric forms of the dithioloquinoline core?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
